2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative widely used in peptide synthesis. Its structure comprises a pyrrolidine ring linked via a formamido group to a glycine residue (acetic acid moiety) . The Fmoc group serves as a temporary protecting group for amines, removable under mild basic conditions, making it indispensable in solid-phase peptide synthesis (SPPS). The molecular formula is C₂₂H₂₂N₂O₅, with a molecular weight of 394.43 g/mol (CAS: 250695-65-9) .
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Peptide Bond Formation: The protected amino acids are coupled using standard peptide coupling reagents like HBTU, HATU, or DIC in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).
Industrial Production Methods: : Industrial production of Fmoc-Pro-Gly-OH typically involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound undergoes peptide bond formation with other amino acids using coupling reagents.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, Fmoc-OSu, and bases like DIPEA.
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, DIC, and bases like DIPEA.
Major Products
Deprotection: Removal of the Fmoc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-Pro-Gly-OH is widely used in SPPS for the synthesis of peptides and proteins.
Biology
Protein Engineering: It is used to create specific peptide sequences for studying protein structure and function.
Medicine
Drug Development: Peptides synthesized using Fmoc-Pro-Gly-OH are used in the development of therapeutic agents.
Industry
Mechanism of Action
Mechanism: : The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions, allowing the free amine to participate in further reactions .
Molecular Targets and Pathways: : The primary target is the amine group of the amino acid, which is protected by the Fmoc group during synthesis and deprotected when needed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound is compared to analogs differing in substituents, linkage types, or heterocyclic cores. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
Linkage Diversity :
- The target compound uses a formamido (-NHC(O)-) linkage, critical for peptide bond formation. In contrast, analogs like 2-{[(2R)-1-Fmoc-pyrrolidin-2-yl]methoxy}acetic acid (CAS: 1335206-44-4) feature an ether (-O-) linkage, altering hydrophilicity and synthetic utility .
- Fmoc-Pro-Gly-OH (CAS: 250695-65-9) shares the same molecular formula as the target compound, confirming its identity as a dipeptide building block .
Chirality and Stereochemistry :
- The (R)-configuration in (R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid (CAS: 193693-61-7) highlights the role of stereochemistry in biochemical activity, particularly in enzyme-substrate recognition .
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